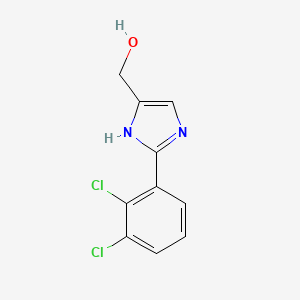

2-(2,3-Dichlorophenyl)imidazole-5-methanol

Description

Significance of Imidazole (B134444) Scaffolds in Heterocyclic Chemistry Research

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry and materials science. iosrjournals.orgmdpi.com Its significance stems from several key features. The imidazole nucleus is a crucial component of essential biological molecules, including the amino acid histidine, histamine, and purines, which form the building blocks of DNA and RNA. iosrjournals.org This biological prevalence makes the imidazole scaffold an excellent starting point for the design of new therapeutic agents that can interact with biological systems. mdpi.com

The unique electronic properties of the imidazole ring, including its aromaticity and the presence of both a basic (pyridine-like) and a non-basic (pyrrole-like) nitrogen atom, allow it to act as a hydrogen bond donor and acceptor. nih.gov This dual capability facilitates strong and specific interactions with a variety of biological targets like enzymes and receptors. nih.gov Consequently, imidazole derivatives have been successfully developed into a wide range of drugs with activities including antifungal, anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.govderpharmachemica.com

In materials science, the coordinating ability of the imidazole nitrogen atoms with metal ions is exploited in the development of catalysts, corrosion inhibitors, and functional polymers. The stability and tunable electronic nature of the imidazole ring make it a versatile component in the design of advanced materials with specific optical or electronic properties.

Historical Context of Imidazole Synthesis and Derivatization Studies

The history of imidazole chemistry dates back to the 19th century. In 1858, the German chemist Heinrich Debus first synthesized imidazole, which he named glyoxaline, from the reaction of glyoxal (B1671930) and ammonia (B1221849). This reaction, now known as the Debus synthesis, laid the groundwork for imidazole chemistry, although various derivatives had been discovered even earlier in the 1840s. While the original Debus synthesis often resulted in low yields, it is still utilized for the creation of C-substituted imidazoles.

Over the decades, numerous synthetic methods have been developed to improve the efficiency and versatility of imidazole synthesis. These include multicomponent reactions like the Radziszewski synthesis, which allows for the preparation of 2,4,5-trisubstituted imidazoles. Other notable methods include the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), and various metal-catalyzed cross-coupling reactions that allow for the precise functionalization of the imidazole core.

The derivatization of the imidazole scaffold has been a continuous area of research, driven by the quest for new compounds with enhanced or novel properties. Early studies focused on simple alkylation and acylation reactions. However, modern research employs a sophisticated arsenal (B13267) of synthetic techniques to introduce a wide variety of substituents at different positions of the imidazole ring, thereby systematically modifying its steric and electronic properties to optimize its function for specific applications.

Overview of Advanced Research Directions for Imidazole Derivatives

Current research into imidazole derivatives is highly interdisciplinary, spanning medicinal chemistry, materials science, and catalysis. A significant focus remains on the development of new therapeutic agents. Researchers are designing imidazole-based compounds as potent and selective inhibitors of various enzymes, such as kinases and histone deacetylases, which are key targets in cancer therapy. nih.gov Furthermore, the rise of antibiotic resistance has spurred the development of novel imidazole-containing antimicrobial agents. mdpi.com

Another burgeoning area of research is the use of imidazole derivatives in the development of ionic liquids. Imidazolium (B1220033) salts, a class of organic salts with an imidazole core, often exist as liquids at or near room temperature. These ionic liquids are gaining attention as "green" solvents and catalysts due to their low volatility, high thermal stability, and tunable properties.

In the realm of materials science, imidazole-containing polymers and metal-organic frameworks (MOFs) are being investigated for applications in gas storage, separation, and catalysis. The ability of the imidazole moiety to coordinate with metal ions is central to the construction of these highly ordered, porous materials.

Rationale for Focused Investigation of 2-(2,3-Dichlorophenyl)imidazole-5-methanol

While specific research literature on this compound is not widely available, the rationale for its investigation can be inferred from the broader context of research on substituted phenylimidazoles. The synthesis and evaluation of such compounds are typically driven by the principle of molecular modification to achieve desired properties.

The dichlorophenyl group is a common substituent in medicinal chemistry. The presence and position of chlorine atoms on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The 2,3-dichloro substitution pattern, in particular, offers a specific steric and electronic profile compared to other more commonly studied isomers like the 2,4- or 3,5-dichloro analogs. google.comsigmaaldrich.com Research on compounds with a 2,3-dichloroaniline (B127971) moiety has shown potential in areas like anticancer and anti-inflammatory applications, suggesting that incorporating this group into an imidazole scaffold could be a promising strategy. mdpi.com

The imidazole-5-methanol group provides a site for further chemical modification. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used to form esters or ethers, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. This functional handle is valuable for optimizing a compound's pharmacokinetic and pharmacodynamic properties.

Therefore, the focused investigation of this compound would likely be aimed at exploring how the combination of the 2,3-dichlorophenyl group and the imidazole-5-methanol moiety influences its biological activity or material properties. It represents a logical step in the systematic exploration of the chemical space around the privileged imidazole scaffold, with the potential to uncover novel compounds with valuable applications.

Structure

3D Structure

Properties

Molecular Formula |

C10H8Cl2N2O |

|---|---|

Molecular Weight |

243.09 g/mol |

IUPAC Name |

[2-(2,3-dichlorophenyl)-1H-imidazol-5-yl]methanol |

InChI |

InChI=1S/C10H8Cl2N2O/c11-8-3-1-2-7(9(8)12)10-13-4-6(5-15)14-10/h1-4,15H,5H2,(H,13,14) |

InChI Key |

BPESEGPEDIZJKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(N2)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 2,3 Dichlorophenyl Imidazole 5 Methanol

Strategies for the Synthesis of the Imidazole (B134444) Core with Controlled Substitution

The construction of the imidazole ring with precise substitution at the C-2, C-4, and C-5 positions is fundamental to obtaining the target compound. The choice of starting materials and reaction pathway directly dictates the final arrangement of the dichlorophenyl and methanol (B129727) moieties.

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. rsc.orgscirp.orgresearchgate.net For the synthesis of 2,4,5-trisubstituted imidazoles, the Debus-Radziszewski synthesis is a historically significant and widely used MCR. wikipedia.orgresearchgate.netscribd.com This reaction typically involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and an ammonia (B1221849) source (commonly ammonium (B1175870) acetate). scribd.comderpharmachemica.comslideshare.net

The general mechanism proceeds in two conceptual stages: first, the condensation of the dicarbonyl compound with ammonia to form a diimine intermediate. wikipedia.orgscribd.com In the second stage, this diimine condenses with the aldehyde to form the imidazole ring. wikipedia.orgscribd.com The versatility of this method allows for the synthesis of a wide array of substituted imidazoles by varying the three core components. researchgate.net The reaction can be performed under various conditions, including solvent-free and microwave-assisted protocols, often enhanced by a catalyst. derpharmachemica.com

| Component | Example Starting Material | Role in Final Structure |

| 1,2-Dicarbonyl | Benzil (B1666583), Glyoxal (B1671930) | Forms the C4-C5 bond of the imidazole ring |

| Aldehyde | Benzaldehyde, Substituted Benzaldehydes | Provides the C2 atom and its substituent |

| Nitrogen Source | Ammonium Acetate (B1210297), Ammonia | Provides the two nitrogen atoms of the imidazole ring |

This interactive table summarizes the roles of the primary components in the Debus-Radziszewski imidazole synthesis.

To synthesize 2-(2,3-Dichlorophenyl)imidazole-5-methanol, the 2,3-dichlorophenyl group must be specifically introduced at the C-2 position of the imidazole core. The most direct strategy within a multi-component reaction framework is the use of 2,3-dichlorobenzaldehyde (B127699) as the aldehyde component. researchgate.net In this approach, the aldehyde's carbonyl carbon becomes the C-2 atom of the imidazole ring, and the attached 2,3-dichlorophenyl group becomes the C-2 substituent.

Alternative strategies involve the direct C-H arylation of a pre-formed imidazole ring. researchgate.netnih.govrsc.org Transition metal-catalyzed reactions, particularly those using palladium or nickel, have been developed for the selective functionalization of the C-2 position of imidazoles. researchgate.netnih.gov These methods can couple an imidazole substrate with an aryl halide (e.g., 1-bromo-2,3-dichlorobenzene) or other arylating agents. nih.gov This approach offers a different pathway but may require protection of other reactive sites on the imidazole ring and subsequent deprotection steps. researchgate.net

The introduction of a hydroxymethyl (-CH₂OH) group at the C-5 (or C-4) position requires specific synthetic design, as standard MCRs using simple dicarbonyls like benzil would result in aryl or alkyl groups at these positions.

One viable route is to employ a 1,2-dicarbonyl equivalent that already contains the desired functionality or a precursor. For instance, using a protected form of a triose sugar, such as 1,3-dihydroxyacetone, as the dicarbonyl component in a reaction with 2,3-dichlorobenzaldehyde and ammonium acetate could yield the desired 4(5)-hydroxymethylimidazole scaffold. The reaction of imidazole with paraformaldehyde is also a known method for producing imidazole-methanol compounds, although controlling the position of substitution can be challenging. iucr.org

Another strategy involves the functional group transformation of a pre-formed imidazole ring. This could start with an imidazole-5-carboxylic acid or its corresponding ester. The carboxylic acid or ester group can then be reduced to the primary alcohol using standard reducing agents like lithium aluminum hydride (LiAlH₄). This multi-step process allows for the secure placement of the methanol group at the C-5 position after the core imidazole structure has been established.

Advanced Catalytic Methods in the Synthesis of Substituted Imidazoles

Catalysis is central to modern organic synthesis, offering pathways to increased reaction rates, higher yields, and improved selectivity under milder conditions. Both homogeneous and heterogeneous catalysts are extensively used in the synthesis of substituted imidazoles.

Transition metal catalysis provides powerful tools for forming carbon-carbon bonds, which is essential for introducing aryl substituents onto the imidazole ring. Direct C-H arylation is a particularly attractive method as it avoids the need to pre-functionalize the imidazole substrate with a halide or organometallic group. researchgate.net

Nickel-catalyzed C-H arylations have emerged as a cost-effective and efficient alternative to palladium-based systems. nih.govrsc.org For example, a catalytic system comprising Ni(OTf)₂ with a phosphine (B1218219) ligand like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) in a tertiary alcohol solvent can effectively couple imidazoles with chloroarenes or phenol (B47542) derivatives at the C-2 position. nih.govrsc.org These reactions are often tolerant of various functional groups and can proceed with high regioselectivity for the C-2 position, which is the most acidic C-H bond in many imidazole derivatives. nih.gov

| Catalyst System | Coupling Partners | Key Features |

| Pd(OAc)₂ / Ligand | Imidazole + Aryl Bromide/Iodide | Well-established, broad scope, favors C-2/C-5 arylation. researchgate.net |

| Ni(OTf)₂ / dcype | Imidazole + Chloroarene/Phenol derivative | Cost-effective, uses air-stable Ni(II) salt, t-amyl alcohol as a key solvent. nih.gov |

| CuI | Imidazole + Aryl Iodide | Can offer different selectivity compared to Pd/Ni, often used in N-arylation. organic-chemistry.org |

This interactive table summarizes selected metal-catalyzed systems for the arylation of imidazoles.

Heterogeneous catalysts offer significant advantages, particularly in the context of green chemistry and industrial applications. tandfonline.comresearchgate.net Their key benefits include ease of separation from the reaction mixture, potential for recycling and reuse, and often enhanced thermal stability. tandfonline.comresearchgate.nettandfonline.com

Several types of heterogeneous catalysts have been successfully applied to the multi-component synthesis of 2,4,5-trisubstituted imidazoles. tandfonline.commdpi.com Metal-Organic Frameworks (MOFs), such as MIL-101(Cr), have been shown to be highly efficient catalysts for the one-pot, three-component synthesis under solvent-free conditions, leading to high yields in short reaction times. mdpi.com Other effective solid catalysts include metal oxides supported on materials like alumina (B75360) (e.g., ZrO₂-Al₂O₃) or silica, and magnetic nanoparticles coated with a catalytic species (e.g., Fe₃O₄@chitosan). tandfonline.com These catalysts often function as Lewis acids, activating the carbonyl groups of the aldehyde and dicarbonyl components, thereby facilitating the condensation reactions. tandfonline.com The reusability of these catalysts for multiple reaction cycles with minimal loss of activity makes them economically and environmentally attractive. rsc.orgmdpi.com

| Heterogeneous Catalyst | Reaction Conditions | Typical Yield (%) | Reusability |

| MIL-101(Cr) | Solvent-free, 120 °C | 95 | At least 5 cycles mdpi.com |

| FeCl₃/SiO₂ | Solvent-free | Very Good | Recyclable researchgate.net |

| ZrO₂-Al₂O₃ | 120 °C | 91-99.6 | Reusable tandfonline.com |

| Fe₃O₄@chitosan | Ethanol, reflux | 90-98 | Reusable tandfonline.com |

This interactive table compares the performance of various heterogeneous catalysts in the synthesis of 2,4,5-trisubstituted imidazoles.

Derivatization and Structural Modification of this compound

The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. The imidazole ring, the dichlorophenyl moiety, and the methanol group each possess unique reactivity that can be exploited for structural elaboration.

Chemical Reactivity of the Imidazole Ring under Various Conditions

The imidazole ring is an amphoteric heterocycle, meaning it can act as both a weak acid and a weak base. pharmaguideline.comresearchgate.net The pyridine-like nitrogen at position 3 (N3) is basic (pKa of the conjugate acid is ~7), readily undergoing protonation to form imidazolium (B1220033) salts. pharmaguideline.comglobalresearchonline.net The pyrrole-like nitrogen at position 1 (N1) is weakly acidic (pKa ~14.5), and its proton can be removed by a strong base. pharmaguideline.comglobalresearchonline.net This dual reactivity is central to its chemical behavior.

Electrophilic Substitution: The imidazole ring is electron-rich and generally reactive towards electrophilic substitution, more so than analogous heterocycles like pyrazole. globalresearchonline.netquora.com Substitution typically occurs at the C4 or C5 positions, as attack at C2 is electronically disfavored. globalresearchonline.net In the case of this compound, the C2 and C5 positions are already substituted. Therefore, electrophilic attack, such as nitration or halogenation, would be directed to the C4 position. The reaction conditions must be carefully controlled, as the ring can be sensitive to strong acids.

Nucleophilic Substitution: The imidazole ring is generally resistant to nucleophilic attack unless it is activated by the presence of strong electron-withdrawing groups or if a good leaving group (like a halogen) is present on the ring. pharmaguideline.com

Oxidation: The imidazole ring itself is relatively stable and resistant to degradation by common oxidizing agents like chromic acid. pharmaguideline.comslideshare.net However, strong oxidants such as perbenzoic acid or hydrogen peroxide can lead to ring cleavage. pharmaguideline.comslideshare.net

Table 1: Summary of Imidazole Ring Reactivity

| Reaction Type | Reagent/Condition | Position of Reactivity | Expected Outcome |

|---|---|---|---|

| Protonation (Basicity) | Strong Acids (e.g., HCl) | N3 | Formation of imidazolium salt |

| Deprotonation (Acidity) | Strong Bases (e.g., NaH) | N1 | Formation of imidazolide (B1226674) anion |

| Electrophilic Substitution | Nitrating agents (HNO₃/H₂SO₄), Halogens (Br₂) | C4 | Introduction of nitro or halo group |

| Oxidation | Perbenzoic Acid | Imidazole Ring | Potential ring degradation |

Modifications of the 2,3-Dichlorophenyl Substituent and its Impact on Synthesis

The 2,3-dichlorophenyl group is generally unreactive towards classical nucleophilic aromatic substitution (SNAr) because the chlorine atoms are not activated by strong electron-withdrawing groups. Therefore, modification of this part of the molecule typically relies on modern transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions: Palladium- or copper-catalyzed reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to replace the chlorine atoms with new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. Key challenges in these transformations include:

Reactivity: Aryl chlorides are less reactive than the corresponding bromides or iodides, often requiring more active catalyst systems (e.g., those using bulky, electron-rich phosphine ligands) and higher reaction temperatures.

Regioselectivity: Differentiating between the chlorine atoms at the C2' (ortho) and C3' (meta) positions can be difficult. The C2'-chloro atom is more sterically hindered due to its proximity to the imidazole ring, which could potentially allow for selective reaction at the C3' position under carefully controlled conditions.

Successful modification of the dichlorophenyl ring can significantly alter the steric and electronic properties of the entire molecule, which can be a key strategy in medicinal chemistry for optimizing interactions with biological targets. bibliotekanauki.pl

Functionalization of the 5-Methanol Group

The primary alcohol of the 5-methanol group is a versatile functional handle for a variety of chemical transformations, including oxidation, esterification, and etherification.

Oxidation: The hydroxymethyl group can be selectively oxidized to an aldehyde or a carboxylic acid.

To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions used in Swern or Dess-Martin oxidations can convert the alcohol to 2-(2,3-Dichlorophenyl)imidazole-5-carbaldehyde. Whole-cell biocatalysis also presents a green alternative for such selective oxidations. rsc.org

To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or hydrogen peroxide with a suitable catalyst can achieve full oxidation to 2-(2,3-Dichlorophenyl)imidazole-5-carboxylic acid. acs.org

Esterification: Esters can be readily formed by reacting the alcohol with acyl chlorides or anhydrides in the presence of a base, or directly with a carboxylic acid under acidic catalysis (Fischer esterification).

Etherification: The alcohol can be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. Reductive etherification is another pathway. rsc.orgresearchgate.netresearchgate.net

Table 2: Representative Functionalization of the 5-Methanol Group

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation to Aldehyde | PCC or Dess-Martin periodinane | 2-(2,3-Dichlorophenyl)imidazole-5-carbaldehyde |

| Oxidation to Carboxylic Acid | KMnO₄ or Jones Reagent | 2-(2,3-Dichlorophenyl)imidazole-5-carboxylic acid |

| Esterification | Acetyl Chloride, Pyridine | 2-(2,3-Dichlorophenyl)imidazol-5-yl)methyl acetate |

| Etherification | 1. NaH; 2. CH₃I | 2-(2,3-Dichlorophenyl)-5-(methoxymethyl)-1H-imidazole |

N-Substitution and its Synthetic Implications

The N-H proton at the N1 position of the imidazole ring is readily substituted, a process known as N-alkylation or N-arylation. nih.govbeilstein-journals.org This is a crucial modification as it significantly impacts the molecule's properties.

N-Alkylation: This is typically achieved by treating the imidazole with an alkyl halide in the presence of a base. nih.gov The base deprotonates the N1 nitrogen, increasing its nucleophilicity for subsequent attack on the electrophilic alkyl halide. google.com Attempted alkylation can sometimes lead to mixtures of regioisomers in unsymmetrically substituted imidazoles, although this is not a concern for the parent compound . reddit.com

N-Arylation: The introduction of aryl groups at the N1 position generally requires transition-metal catalysis. The Chan-Lam and Buchwald-Hartwig couplings are powerful methods for this transformation, using arylboronic acids or aryl halides as the aryl source, respectively, typically with copper or palladium catalysts. nih.govmit.eduorganic-chemistry.org These methods are valued for their broad substrate scope and functional group tolerance. researchgate.net

Synthetic Implications:

Protection: N-substitution protects the acidic proton, preventing it from interfering with subsequent reactions that might involve bases or organometallic reagents.

Property Modulation: Adding a substituent at N1 eliminates the N-H bond, thereby removing its ability to act as a hydrogen bond donor. This can dramatically alter physical properties such as solubility, lipophilicity, and crystal packing.

Biological Activity: In medicinal chemistry, the N1 substituent is often a key point for modification to tune the biological activity and pharmacokinetic profile of a drug candidate. beilstein-journals.org

Green Chemistry Approaches in Imidazole Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods to reduce waste and energy consumption. Several green chemistry principles have been successfully applied to the synthesis of the imidazole core.

Microwave-Assisted Synthesis: The use of microwave irradiation has become a popular technique for accelerating organic reactions. derpharmachemica.com For imidazole synthesis, it often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govacs.orgingentaconnect.com

Solvent-Free and Benign Solvent Systems: Many modern protocols for imidazole synthesis are designed to be performed under solvent-free conditions or in environmentally friendly solvents like water or ethanol, reducing reliance on volatile and often toxic organic solvents. asianpubs.orgacs.org

Multicomponent Reactions (MCRs): Syntheses like the Debus-Radziszewski reaction, which combine multiple starting materials in a single step to form the imidazole ring, are inherently green. MCRs increase efficiency and atom economy by minimizing the number of synthetic steps and purification procedures.

Alternative Catalysts: There is a growing interest in replacing traditional catalysts with more sustainable alternatives. This includes the use of biocatalysts, such as enzymes or natural extracts like lemon juice, and heterogeneous catalysts that can be easily recovered and reused. jipbs.comresearchgate.net

Ionic Liquids: Imidazolium-based ionic liquids can serve as green reaction media. rsc.orgresearchgate.net Their negligible vapor pressure, thermal stability, and tunable properties make them attractive alternatives to conventional solvents. In some cases, they can also act as catalysts for the reaction. hgxx.orgrsc.org

Table 3: Comparison of Conventional vs. Green Approaches in Imidazole Synthesis

| Feature | Conventional Method | Green Approach |

|---|---|---|

| Heating | Oil bath, heating mantle (hours to days) | Microwave irradiation (minutes) acs.org |

| Solvent | Volatile organic solvents (e.g., DMF, Toluene) | Water, ethanol, or solvent-free asianpubs.orgacs.org |

| Process | Stepwise synthesis | One-pot, multicomponent reactions |

| Catalyst | Homogeneous mineral acids or metal salts | Reusable heterogeneous catalysts, biocatalysts jipbs.com |

| Waste | Significant solvent and byproduct waste | Reduced waste, improved atom economy |

Theoretical and Computational Investigations of 2 2,3 Dichlorophenyl Imidazole 5 Methanol

Quantum Chemical Analysis and Electronic Structure Studies

Quantum chemical methods are instrumental in understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) Calculations for Optimized Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It would be employed to determine the most stable three-dimensional arrangement of atoms in the 2-(2,3-Dichlorophenyl)imidazole-5-methanol molecule. This process, known as geometry optimization, finds the lowest energy conformation of the molecule, providing crucial information about bond lengths, bond angles, and dihedral angles. Such calculations are foundational for all further computational analysis.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. FMO analysis would provide insights into the regions of the this compound molecule most likely to be involved in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. An MEP map for this compound would identify the electron-rich and electron-deficient areas, offering a visual guide to its intermolecular interactions.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with their environment.

Ligand-Protein Interaction Dynamics

If this compound were being investigated as a potential drug candidate, MD simulations would be crucial for understanding its interaction with a specific protein target. These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the conformational changes that may occur upon binding. This information is vital for rational drug design and understanding the mechanism of action.

Conformational Landscapes of Substituted Imidazoles

The biological activity of a molecule is often dependent on its conformation. For a molecule with rotatable bonds like this compound, multiple conformations are possible. Conformational analysis, often performed in conjunction with MD simulations, explores the potential energy surface of the molecule to identify low-energy, stable conformations. Understanding the conformational landscape is essential for predicting how the molecule will be recognized by and interact with biological receptors.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal computational tools in medicinal chemistry for designing and discovering new therapeutic agents. nih.govnih.gov These methods establish a mathematical correlation between the chemical structure of compounds and their biological activities. nih.gov QSAR models are broadly categorized as 2D-QSAR, which correlates activity to structural patterns without considering the 3D conformation, and 3D-QSAR, which uses properties dependent on the three-dimensional structure, such as non-covalent interaction fields. nih.gov For imidazole (B134444) derivatives, these techniques have been instrumental in elucidating the structural requirements for various biological activities.

Numerous studies have focused on developing statistically significant 2D and 3D-QSAR models for various series of imidazole derivatives to predict their potential as therapeutic agents. These models are validated internally and externally to ensure their predictive power. nih.govnih.gov

For instance, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (COMSIA), have been successfully applied to 2, 4, 5-trisubstituted imidazole derivatives as potential inhibitors of protein casein kinase II alpha subunit (CK2). nih.govtandfonline.com These models have demonstrated excellent statistical reliability, with high squared correlation coefficients (R²) and cross-validated correlation coefficients (Q²). nih.govtandfonline.com Similarly, QSAR models have been developed for imidazole derivatives targeting heme oxygenase, fungal lanosterol (B1674476) 14α-demethylase, and cruzain, a key enzyme in Chagas disease. nih.govresearchgate.netrjptonline.org

The statistical robustness of these models is a key indicator of their predictive capability. Across various studies on imidazole derivatives, different methods like Partial Least Squares Regression (PLSR), Stepwise-Multiple Linear Regression (S-MLR), and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) have been employed to generate these models. researchgate.netresearchgate.net The quality of these models is often assessed by parameters such as r², q², and predictive r² (pred_r²). researchgate.net

Table 1: Statistical Results of Various QSAR Models for Imidazole Derivatives

| Imidazole Series/Target | QSAR Method | r² | q² / r²cv | pred_r² | Reference |

| Heme Oxygenase Inhibitors | 2D-QSAR (PLSR) | 0.8487 | 0.6553 | 0.7478 | researchgate.net |

| Heme Oxygenase Inhibitors | 3D-QSAR (kNN-MFA) | - | 0.5493 | 0.3358 | researchgate.net |

| CK2 Inhibitors | 3D-QSAR (CoMFA) | 0.98 | 0.66 | - | nih.govtandfonline.com |

| CK2 Inhibitors | 3D-QSAR (CoMSIA) | 0.99 | 0.75 | - | nih.govtandfonline.com |

| Cruzain Inhibitors | 2D-QSAR (HQSAR) | - | 0.71 | 0.80 | nih.gov |

| MCF-7 Inhibitors | 3D-QSAR (PLS) | 0.81 | 0.51 | - | nih.gov |

| Glutaminyl Cyclase Inhibitors | 2D-QSAR (Neural Network) | 0.933 | 0.886 | 0.911 | researchgate.net |

Descriptor analysis is a crucial component of QSAR modeling, identifying the specific physicochemical, electronic, and steric properties (descriptors) that influence the biological activity of a molecule. researchgate.net For imidazole derivatives, QSAR studies have consistently highlighted the importance of steric, electrostatic, and hydrophobic features. rjptonline.org

In 3D-QSAR models like CoMFA and CoMSIA, the results are often visualized as contour maps. These maps indicate regions around the molecular scaffold where modifications would likely enhance or diminish biological activity. researchgate.net

Steric Descriptors : These descriptors relate to the size and shape of the molecule. Contour maps often show areas where bulky substituents are favored (positive steric potential) or disfavored (negative steric potential) for increased activity. researchgate.net

Electrostatic Descriptors : These relate to the charge distribution. Electrostatic contour maps can indicate where positive or negative electrostatic potentials are favorable, guiding the placement of electron-donating or electron-withdrawing groups to enhance interactions with a biological target. tandfonline.comresearchgate.net

Hydrophobic Descriptors : These descriptors quantify the water-fearing character of different molecular regions. The analysis can reveal which parts of the imidazole scaffold would benefit from being more or less hydrophobic to improve activity. rjptonline.org

Hydrogen Bond Descriptors : COMSIA models also analyze hydrogen bond donor and acceptor fields, providing specific insights into where these interactions are critical for binding to a receptor. tandfonline.com

For example, in a study of imidazole derivatives as heme oxygenase inhibitors, 2D descriptor analysis showed that physicochemical and alignment-independent properties played a key role, while 3D analysis revealed the importance of specific electrostatic and steric fields for activity. researchgate.net Similarly, for antifungal imidazoles, the QSAR model highlighted the significance of steric, electrostatic, and hydrophobic features through contour analysis. rjptonline.org This information is invaluable for the rational design of new, more potent imidazole-based compounds.

Molecular Docking Studies of this compound with Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov It is widely used to predict the binding mode and affinity of small molecules, such as this compound, within the active site of a target protein. nih.govsemanticscholar.org Docking studies on related imidazole derivatives have provided valuable insights into their potential mechanisms of action against various biological targets, including enzymes and receptors involved in cancer, infectious diseases, and inflammatory conditions. rjptonline.orgnih.govnih.gov

Molecular docking simulations for imidazole derivatives against various protein targets have successfully identified plausible binding modes and estimated their binding affinities, typically expressed as a docking score or binding energy in kcal/mol. rjptonline.orgsemanticscholar.org These studies help to elucidate how the ligand fits into the binding pocket of the target protein. mdpi.com

For example, docking studies of imidazole derivatives with antifungal properties against human lanosterol 14α-demethylase (PDB ID: 1E9X) revealed good binding affinities, with scores reaching -10.4 kcal/mol. rjptonline.org In another study targeting the FtsZ protein of Mycobacterium tuberculosis, a potential antitubercular target, a designed benzimidazole (B57391) derivative showed a high docking score and strong interactions within the binding site. nih.gov Similarly, investigations of imidazole compounds as potential inhibitors for breast cancer targets like HER2 and TTK, and as antibacterial agents targeting DNA gyrase B, have shown favorable binding energies, supporting their potential biological activity. nih.govsemanticscholar.org

The binding energy values provide a quantitative estimate of the stability of the ligand-protein complex; a more negative value generally indicates a more stable interaction. semanticscholar.org

Table 2: Docking Scores and Key Interacting Residues for Related Imidazole Derivatives with Putative Targets

| Imidazole Derivative Class | Protein Target (PDB ID) | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Antifungal Imidazoles | Lanosterol 14α-demethylase (1E9X) | -10.4 | Not Specified | rjptonline.org |

| Antitubercular Benzimidazoles | FtsZ protein (1RLU) | High (not specified) | Arg140, Gly19 | nih.gov |

| Anticancer Benzimidazoles | MDM2 protein | Not Specified | Not Specified | nih.gov |

| Antibacterial Benzimidazoles | DNA gyrase B | -9.8 | Asn46, Val71 | semanticscholar.org |

| Antiviral Imidazoles | HIV-1 Reverse Transcriptase (1RT2) | -8.5 to -9.5 (Binding Energy) | Not Specified | mdpi.com |

The stability of a ligand within a protein's binding site is governed by a combination of non-covalent interactions. Analysis of the docked poses of imidazole derivatives reveals the specific interactions that are critical for molecular recognition and binding affinity. plos.org

Hydrogen Bonding : Hydrogen bonds are crucial for the specificity and stability of ligand-protein complexes. nih.gov The imidazole ring contains both hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen) functionalities, enabling it to form strong hydrogen bonds with amino acid residues in the active site. researchgate.net For instance, docking studies of antitubercular compounds identified hydrogen bond interactions with residues like Arg140 and Gly19. nih.gov The methanol (B129727) group in this compound also provides a site for potential hydrogen bonding. nih.govsunway.edu.my

π-π Stacking : The aromatic nature of the imidazole and dichlorophenyl rings allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's active site. nih.govrsc.org These interactions, where the aromatic rings stack on top of each other, contribute significantly to the binding affinity. researchgate.net In some crystal structures of related compounds, π-π stacking has been observed to influence the molecular arrangement. nih.gov

Hydrophobic Interactions : These interactions occur between the nonpolar parts of the ligand and the hydrophobic pockets of the protein. plos.org The dichlorophenyl group of this compound is a significant hydrophobic moiety that can engage in favorable interactions with nonpolar amino acid residues, helping to anchor the molecule in the binding site. nih.govnih.gov Studies have shown that optimizing hydrophobic interactions can enhance the binding affinity and biological activity of drug candidates. plos.org The local environment around an imidazole molecule in an aqueous solution is dominated by water, but hydrophobic stacking between imidazole molecules can also occur. rsc.org

Mechanistic Investigations of Biological Interactions of 2 2,3 Dichlorophenyl Imidazole 5 Methanol

Modulation of Cellular Pathways by Imidazole (B134444) Derivatives

Scientific literature lacks specific studies on the modulation of cellular pathways by 2-(2,3-Dichlorophenyl)imidazole-5-methanol. The imidazole ring is a common scaffold in many biologically active compounds, and its derivatives have been shown to interact with a wide range of cellular targets. nih.govlongdom.orgnih.gov However, the specific effects of the 2-(2,3-dichlorophenyl) and 5-methanol substitutions on these activities have not been documented for this particular molecule.

Inhibition of Enzyme Activity (e.g., Kinases, Topoisomerases)

There is no available data on the inhibitory activity of this compound against enzymes such as kinases or topoisomerases. While some imidazole-containing compounds have been investigated as potential enzyme inhibitors, the specific activity profile of this compound remains uncharacterized.

Receptor Binding and Activation/Antagonism Mechanisms

No studies have been published detailing the receptor binding, activation, or antagonism mechanisms of this compound. The interaction of this compound with any specific cellular receptors is currently unknown.

DNA/RNA Interaction Mechanisms

The potential for this compound to interact with DNA or RNA has not been investigated in any published research. Therefore, no mechanisms of such interactions can be described.

Protein-Ligand Interaction Dynamics at a Molecular Level

Molecular-level data on the protein-ligand interaction dynamics of this compound is not available. Computational or experimental studies to elucidate its binding modes with any protein targets have not been reported.

Cellular Response Studies in In Vitro Models (Excluding Clinical Outcomes)

There is a lack of published in vitro studies investigating the cellular responses to this compound.

Impact on Cell Growth and Proliferation in Cell Lines

No data is available regarding the impact of this compound on the growth and proliferation of any cell lines. Consequently, no data tables on its cytotoxic or cytostatic effects can be provided.

Induction of Apoptosis and Cell Cycle Modulation

The imidazole scaffold is a core component in many compounds investigated for anticancer properties, with apoptosis induction being a primary mechanism of action. researchgate.netnih.gov Apoptosis, or programmed cell death, is a crucial process for eliminating malignant cells, and targeting apoptotic pathways is an effective cancer treatment strategy. nih.gov While direct studies on this compound are not extensively available, the biological activities of structurally related imidazole derivatives provide significant insights into its potential mechanisms.

Research on various imidazole derivatives has shown they can trigger apoptosis through the intrinsic mitochondrial pathway. nih.gov For instance, certain 1,2-disubstituted imidazole derivatives have been shown to induce apoptosis in HeLa cells by modulating the expression of key regulatory proteins. nih.gov Treatment with these compounds led to a significant increase in the expression of the pro-apoptotic protein Bax and a concurrent decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio disrupts mitochondrial membrane potential, leading to the activation of executioner caspases, such as Caspase-3, which orchestrate the dismantling of the cell. nih.gov

In addition to inducing apoptosis, imidazole-based compounds have been observed to modulate the cell cycle. nih.gov Some imidazole derivatives have demonstrated the ability to suppress the cell cycle at the G1 phase, preventing cancer cells from progressing to the DNA synthesis (S) phase and thereby inhibiting proliferation. nih.gov This cell cycle arrest is often a precursor to apoptosis. The anticancer activity of certain imidazole derivatives has also been linked to the potent inhibition of enzymes crucial for cancer cell survival, such as carbonic anhydrase IX. nih.gov

The table below summarizes the observed apoptotic and cell cycle effects of representative imidazole derivatives from various studies.

| Compound Class | Cell Line | Observed Effects | Potential Mechanism |

| 1-(4-Substituted phenyl)-2-ethyl Imidazoles | HeLa | Increased Bax expression, decreased Bcl-2 expression, activated Caspase-3. nih.gov | Intrinsic mitochondrial apoptosis pathway. nih.gov |

| Substituted Imidazole Derivatives | Cervical Cancer | Cell cycle arrest at G1 phase, induction of apoptosis. nih.gov | Inhibition of carbonic anhydrase IX. nih.gov |

| Imidazopyridine Conjugates | Colorectal Carcinoma | Induction of apoptosis and autophagy. nih.gov | Suppression of the Wnt/β-catenin signaling pathway. nih.gov |

These findings collectively suggest that this compound likely exerts cytotoxic effects on cancer cells by initiating apoptosis, potentially through the mitochondrial pathway, and by inducing cell cycle arrest.

Subcellular Localization and Distribution within Cellular Compartments

Information regarding the specific subcellular localization and distribution of this compound within cellular compartments is not available in the reviewed scientific literature. Determining the precise location where a compound accumulates within a cell is critical to fully understanding its mechanism of action, as this dictates its access to potential biological targets such as specific enzymes, receptors, or organelles like mitochondria. Further research, potentially utilizing fluorescently tagged analogues of the compound and confocal microscopy, would be required to elucidate its distribution profile within cells.

Structure-Activity Relationship (SAR) Studies for Biological Function

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. For this compound, the structure-activity relationship (SAR) can be analyzed by considering the distinct contributions of its three primary components: the 2,3-dichlorophenyl substituent, the 5-methanol group, and the central imidazole ring.

Impact of the 2,3-Dichlorophenyl Substituent on Bio-recognition

The presence and positioning of halogen atoms on an aromatic ring can profoundly influence a molecule's pharmacological properties, including its binding affinity, selectivity, and metabolic stability. The 2,3-dichlorophenyl group in the target molecule is significant for several reasons.

Firstly, the chlorine atoms are electron-withdrawing, which alters the electronic distribution of the phenyl ring and can influence interactions with biological targets. Secondly, the substitution pattern (ortho and meta positions) creates a specific steric profile that dictates how the molecule can fit into the binding pocket of a receptor or enzyme. Studies on other compounds featuring a dichlorophenyl moiety highlight its importance in achieving high-affinity binding. For example, a 2,3-dichloroaniline (B127971) moiety was incorporated into a molecule that exhibited cytotoxicity against MCF-7 breast cancer cells. mdpi.com Similarly, compounds containing a (2,3-dichlorophenyl)piperazin-1-yl group have been specifically designed as selective ligands for the dopamine (B1211576) D3 receptor. nih.gov

While the substitution pattern differs, research on compounds with a 2,6-dichlorophenyl group further underscores the role of dichlorination. In the development of a dopamine D1 receptor positive allosteric modulator, the 2,6-dichlorophenyl moiety was found to be a critical component for its potent activity. nih.govacs.org The steric bulk of the two ortho-chlorine atoms can force a specific conformation of the molecule, which may be optimal for receptor binding. acs.org This suggests that the 2,3-dichloro arrangement in this compound is likely crucial for its specific biological recognition, providing a defined shape and electronic character that facilitates targeted interactions.

Role of the 5-Methanol Group in Molecular Interactions

Hydroxymethyl groups (-CH₂OH), such as the 5-methanol group in the target compound, are important functional groups in medicinal chemistry. Their primary role is to serve as both hydrogen bond donors (via the -OH proton) and acceptors (via the oxygen lone pairs). These interactions are fundamental for the high-affinity and specific binding of a drug to its biological target, such as the amino acid residues in an enzyme's active site.

The synthesis of other imidazole derivatives containing a 5-hydroxymethyl group indicates its utility as a structural feature in drug design. researchgate.net Although direct evidence for the target compound is unavailable, studies of other complex molecules provide strong correlative examples. For instance, crystal structure analysis of a potent modulator for the dopamine D1 receptor, which contains a hydroxymethyl group, revealed that this group participates in a critical intramolecular hydrogen bond. researchgate.net This hydrogen bond helps to lock the molecule into a rigid, boat-like conformation that is essential for its high-potency biological activity. researchgate.net

Therefore, it is highly probable that the 5-methanol group of this compound plays a key role in one or both of the following ways:

Direct Target Interaction: Forming intermolecular hydrogen bonds with a biological target to anchor the molecule in the binding site.

Conformational Control: Forming intramolecular hydrogen bonds that stabilize a specific three-dimensional shape of the molecule, which is pre-organized for optimal binding.

Influence of Imidazole Ring Electronic Properties on Biological Activity

The imidazole ring is a privileged structure in medicinal chemistry due to its unique electronic and chemical properties. imedpub.com It is a five-membered aromatic heterocycle containing two nitrogen atoms, which confer a distinct set of characteristics that are crucial for biological activity. drugbank.com

The imidazole ring is electron-rich and amphoteric, meaning it can act as both a weak acid and a weak base. nih.gov The N-1 nitrogen is pyrrole-like and can donate its proton (pKa around 14.5), while the N-3 nitrogen is pyridine-like and can be protonated (pKa of the conjugate acid is ~7). nih.gov This ability to both donate and accept protons and hydrogen bonds is fundamental to the function of many enzymes where a histidine residue (which contains an imidazole side chain) is part of the catalytic mechanism. mdpi.com

This electronic nature allows the imidazole ring to engage in a wide variety of noncovalent interactions with biological macromolecules, including:

Hydrogen Bonding: The N-1-H group acts as a hydrogen bond donor, while the N-3 atom acts as an acceptor. nih.govnih.gov

Coordination Bonds: The nitrogen atoms can coordinate with metal ions, such as the zinc ion often found in the active site of metalloenzymes. nih.gov

π-π Stacking: The aromatic nature of the ring allows for stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein target. nih.gov

The versatility of these interactions makes the imidazole scaffold an effective anchor for binding to diverse biological targets. researchgate.netnih.gov Studies have shown that the basicity of the imidazole ring can be critical for its inhibitory activity; for example, a basic 2-imidazole was found to be a highly potent substitute for other acidic groups in a series of enzyme inhibitors, highlighting the importance of its electronic character. acs.org

Advanced Analytical Methodologies for 2 2,3 Dichlorophenyl Imidazole 5 Methanol

Chromatographic Separation Techniques

Chromatography is an indispensable tool in analytical chemistry, allowing for the separation of complex mixtures into their individual components. For a polar compound like 2-(2,3-Dichlorophenyl)imidazole-5-methanol, liquid chromatography is often the method of choice, though gas chromatography can be used for volatile derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds. The development of a robust HPLC method for this compound would involve the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

A common approach for imidazole-containing compounds is reversed-phase HPLC, which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase. For instance, a method for the analysis of related nitroimidazole intermediates used a mobile phase composed of a methanol (B129727) and water mixture on a C18 column. researchgate.net The separation is achieved by adjusting the polarity of the mobile phase, often through a gradient elution where the solvent composition is changed over time to ensure the efficient elution of all components.

Key parameters that would be optimized during method development for this compound include the pH of the mobile phase, the organic modifier (e.g., acetonitrile (B52724) or methanol), and the column temperature. A stability-indicating RP-HPLC method for a different substituted pyrrole (B145914) propanoic acid derivative was developed using an acetonitrile and phosphate (B84403) buffer mobile phase at a pH of 3.0, with detection at 225 nm. researchgate.net Given the presence of the imidazole (B134444) ring, which has a pKa, controlling the pH of the mobile phase would be critical to ensure consistent retention times and peak shapes. Detection is typically performed using a UV-Vis detector, set to a wavelength where the analyte exhibits maximum absorbance.

Table 1: Illustrative HPLC Parameters for Imidazole Compound Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer (e.g., Phosphate or Acetate) |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV/Vis at a specific wavelength (e.g., 205-280 nm) |

| Injection Volume | 10 - 20 µL |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in much higher separation efficiency, improved resolution, and significantly faster analysis times. For the analysis of this compound and its potential impurities or metabolites, UHPLC would offer superior performance.

The higher pressures used in UHPLC systems allow for the use of longer columns packed with smaller particles, leading to a dramatic increase in theoretical plates and thus better separation of closely eluting peaks. This is particularly advantageous when analyzing complex samples, such as biological matrices, where metabolites of the parent compound may be present at low concentrations. A UPLC-MS/MS method was developed for the characterization of neo-formed contaminants like 2-methylimidazole (B133640) and 4-methylimidazole (B133652) in food products, demonstrating the power of this technique for trace-level analysis.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis due to its polar hydroxyl and imidazole groups, it can be analyzed after a derivatization step.

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For compounds with active hydrogens, such as the alcohol and the N-H of the imidazole ring in the target molecule, silylation is a common derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, creating a much more volatile derivative suitable for GC analysis.

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. The choice of column is critical, with non-polar or medium-polarity columns being common choices. The separated components are then detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). For related imidazole compounds, GC-MS methods have been developed that require a derivatization step, for example, with isobutyl chloroformate. gdut.edu.cnresearchgate.net

Mass Spectrometry for Trace Analysis and Metabolite Profiling

Mass Spectrometry (MS) is a highly sensitive and selective analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. When coupled with a chromatographic separation technique like LC or GC, it provides a powerful tool for the unambiguous identification and quantification of analytes, even at very low concentrations.

LC-MS and GC-MS Applications for Detection and Quantification

The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is a widely used technique for the analysis of a broad range of compounds, including pharmaceuticals and their metabolites. For this compound, LC-MS would be the method of choice for sensitive and selective quantification in complex matrices like plasma or urine.

In an LC-MS system, the eluent from the HPLC or UHPLC column is directed into the ion source of the mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like the target compound, as it minimizes fragmentation and typically produces a protonated molecule [M+H]+. A rapid and sensitive LC-MS/MS method was developed for the determination of a genotoxic impurity in lansoprazole, utilizing ESI in positive mode. rasayanjournal.co.in

Similarly, GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. derpharmachemica.com Following separation on the GC column, the derivatized this compound would enter the mass spectrometer, where it would be ionized, typically by Electron Ionization (EI). EI is a higher-energy ionization technique that causes extensive fragmentation, resulting in a characteristic mass spectrum that can be used as a "fingerprint" for identification.

Table 2: Comparison of LC-MS and GC-MS for Analysis

| Feature | LC-MS | GC-MS |

|---|---|---|

| Analyte State | Solution | Gas Phase |

| Derivatization | Not usually required | Often necessary for polar compounds |

| Ionization | Soft (e.g., ESI, APCI) | Hard (e.g., EI) |

| Typical Analytes | Non-volatile, thermally labile | Volatile, thermally stable |

| Molecular Ion | Prominent [M+H]+ or [M-H]- | May be weak or absent |

| Fragmentation | Controlled (MS/MS) | Extensive |

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of an ion. This capability is invaluable for the structural confirmation of unknown compounds, such as metabolites or degradation products of this compound.

By measuring the mass of an ion with high accuracy (typically to within 5 parts per million), HRMS can distinguish between ions that have the same nominal mass but different elemental formulas. For example, if a metabolite of this compound is formed by oxidation (the addition of an oxygen atom), HRMS can confirm the elemental formula of the metabolite by providing a highly accurate mass measurement. This level of certainty is often required for regulatory submissions and for the definitive identification of novel compounds. Techniques like Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used to achieve high resolution and mass accuracy.

Spectroscopic Characterization Techniques for Research Purposes

The unambiguous structural confirmation and purity assessment of newly synthesized or isolated compounds such as this compound are paramount in chemical research. Spectroscopic techniques provide detailed information regarding the molecular structure, functional groups, and electronic properties of a molecule. The following sections detail the principal spectroscopic methodologies employed for the comprehensive characterization of this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ugm.ac.idmdpi.com For this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments collectively enable a complete and unambiguous assignment of all proton and carbon signals. ugm.ac.id

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the dichlorophenyl ring, the imidazole ring, the methanol side chain, and the imidazole N-H proton.

Dichlorophenyl Protons: The three protons on the 2,3-dichlorophenyl ring will appear in the aromatic region (typically δ 7.0-8.0 ppm) and exhibit a complex splitting pattern due to spin-spin coupling.

Imidazole Ring Proton: The proton at the C4 position of the imidazole ring is expected to appear as a singlet, typically downfield due to the aromatic and electron-withdrawing nature of the ring.

Methanol Group Protons: The two protons of the methylene (B1212753) group (-CH₂OH) would likely appear as a singlet, while the hydroxyl proton (-OH) signal can vary in position and may be broad, depending on the solvent and concentration.

Imidazole N-H Proton: The N-H proton of the imidazole ring gives a signal that can be broad and its chemical shift is highly dependent on the solvent and temperature. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show characteristic signals for the carbons of the dichlorophenyl ring, the imidazole ring, and the methanol side chain. rsc.orgnih.gov The carbons attached to chlorine atoms will show shifts consistent with halogenated aromatic compounds.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures. ugm.ac.idrsc.orgmalayajournal.org

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|---|

| Phenyl C1' | ¹³C | - | ~131 | Quaternary (s) |

| Phenyl C2' | ¹³C | - | ~133 | Quaternary (s) |

| Phenyl C3' | ¹³C | - | ~129 | Quaternary (s) |

| Phenyl C4' | ¹H / ¹³C | ~7.4-7.6 | ~130 | Doublet of doublets (dd) / Methine (d) |

| Phenyl C5' | ¹H / ¹³C | ~7.3-7.5 | ~128 | Triplet (t) / Methine (d) |

| Phenyl C6' | ¹H / ¹³C | ~7.6-7.8 | ~129 | Doublet of doublets (dd) / Methine (d) |

| Imidazole C2 | ¹³C | - | ~145 | Quaternary (s) |

| Imidazole C4 | ¹H / ¹³C | ~7.1-7.3 | ~120-125 | Singlet (s) / Methine (d) |

| Imidazole C5 | ¹³C | - | ~135-140 | Quaternary (s) |

| Methanol -CH₂ | ¹H / ¹³C | ~4.5-4.7 | ~55-60 | Singlet (s) / Methylene (t) |

| Methanol -OH | ¹H | Variable (e.g., ~5.0-5.5) | - | Broad Singlet (br s) |

| Imidazole N-H | ¹H | Variable (e.g., ~12.0-13.0) | - | Broad Singlet (br s) |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting absorption spectrum provides a molecular "fingerprint." researchgate.net

For this compound, the FTIR spectrum would confirm the presence of key functional groups:

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the methanol substituent.

N-H Stretching: The N-H bond of the imidazole ring typically shows a moderate absorption band around 3100-3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl and imidazole rings are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹. mdpi.com

C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic imidazole and phenyl rings occur in the 1450-1620 cm⁻¹ region. rsc.org

C-Cl Stretching: The presence of the dichloro-substituents on the phenyl ring would be evidenced by strong absorption bands in the fingerprint region, typically between 700-800 cm⁻¹. mdpi.com

The following table summarizes the expected characteristic FTIR absorption bands for the compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Broad, Strong |

| N-H Stretch | Imidazole (-NH) | 3100 - 3300 | Moderate |

| C-H Stretch (Aromatic) | Phenyl & Imidazole Rings | 3000 - 3100 | Moderate |

| C-H Stretch (Aliphatic) | Methylene (-CH₂) | 2850 - 2960 | Weak to Moderate |

| C=N and C=C Stretch | Imidazole & Phenyl Rings | 1450 - 1620 | Moderate to Strong |

| C-O Stretch | Primary Alcohol | 1050 - 1150 | Strong |

| C-Cl Stretch | Aryl Chloride | 700 - 800 | Strong |

UV-Vis Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, particularly conjugated systems. iivs.org The absorption of light promotes electrons from a ground state to a higher energy excited state, with the wavelength of maximum absorbance (λmax) being characteristic of the molecule's chromophore.

The this compound molecule contains a conjugated system comprising the phenyl and imidazole rings, which acts as a chromophore. This system is expected to exhibit strong absorption in the UV region due to π → π* electronic transitions. The position of the λmax can be influenced by the solvent polarity and the specific substitution pattern on the aromatic rings. biointerfaceresearch.com For many phenyl-imidazole derivatives, the primary absorption bands are typically observed in the 200-300 nm range. mdpi.comresearchgate.net

UV-Vis spectroscopy is also a powerful quantitative tool. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This relationship allows for the accurate determination of the concentration of this compound in solution, provided a molar extinction coefficient (or molar absorptivity, ε) has been established at a specific wavelength.

| Solvent | Typical λmax (nm) | Electronic Transition |

|---|---|---|

| Methanol | ~215 and ~280 | π → π |

| Ethanol | ~215 and ~280 | π → π |

| Acetonitrile | ~215 and ~280 | π → π* |

Note: The exact λmax and molar absorptivity (ε) for this compound would need to be determined experimentally.

Electrophoretic Methods for Separation and Characterization

Electrophoretic methods are a family of analytical techniques that separate charged molecules based on their differential migration in an electric field. ebsco.com Capillary electrophoresis (CE) is a particularly powerful and efficient form of electrophoresis that offers high resolution, rapid analysis times, and minimal sample consumption. nih.govmdpi.com

For a compound like this compound, Capillary Zone Electrophoresis (CZE) would be the most applicable mode. In CZE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE) buffer. nih.gov The imidazole moiety of the molecule can be protonated or deprotonated depending on the pH of the BGE, imparting a net charge to the molecule.

The separation mechanism in CZE is based on differences in the charge-to-size ratio of the analytes. ebsco.com When a high voltage is applied across the capillary, charged molecules migrate towards the electrode of opposite polarity at different velocities, leading to their separation. This technique is highly effective for assessing the purity of a sample by detecting and separating any charged impurities. nih.gov

Key parameters that would be optimized for the analysis of this compound include:

Buffer pH: This is critical as it determines the charge state of the analyte. A pH below the pKa of the imidazole ring would result in a cationic species.

Buffer Composition and Concentration: The choice of buffer (e.g., phosphate, acetate) and its concentration affects the ionic strength, which influences migration times and peak shape. nih.gov

Applied Voltage: Higher voltages generally lead to faster separations, but can generate Joule heating, which may affect resolution. nih.gov

Capillary Temperature: Controlling the temperature is important for ensuring reproducible migration times.

CE methods, including variations like micellar electrokinetic chromatography (MEKC), have been successfully applied to the separation of various imidazole derivatives, demonstrating the suitability of this technique for the analysis of this compound. researchgate.netdntb.gov.ua

Future Research Perspectives and Potential Applications of 2 2,3 Dichlorophenyl Imidazole 5 Methanol

Exploration of Novel Synthetic Pathways

The synthesis of highly substituted imidazoles is a cornerstone of medicinal chemistry. nih.gov While classical methods like the Debus synthesis, which uses a dicarbonyl compound, an aldehyde, and ammonia (B1221849), are established, they often suffer from low yields. derpharmachemica.com Future research should focus on developing more efficient, regioselective, and environmentally benign synthetic routes to 2-(2,3-Dichlorophenyl)imidazole-5-methanol and its derivatives.

Modern synthetic methodologies offer promising avenues. One-pot multicomponent reactions (MCRs) are particularly attractive as they minimize intermediate workup steps and reaction times. nih.gov Strategies involving the reaction of a 1,2-diketone, an aldehyde (such as 2,3-dichlorobenzaldehyde), an amine, and ammonium (B1175870) acetate (B1210297) under various catalytic conditions could be explored. nih.govrsc.org The use of novel catalysts, such as zeolites (e.g., ZSM-11), metal-organic frameworks, or magnetic nanoparticles, could enhance yields and facilitate catalyst recovery and reuse. nih.govrsc.org

Other advanced methods include transition-metal-catalyzed cross-coupling reactions to functionalize a pre-formed imidazole (B134444) ring or cycloaddition reactions. organic-chemistry.orgresearchgate.net For instance, a rhodium(II)-catalyzed reaction of 1-sulfonyl triazoles with nitriles provides a route to substituted imidazoles. organic-chemistry.org Microwave-assisted synthesis also presents a compelling alternative to conventional heating, often leading to significantly reduced reaction times and improved yields. derpharmachemica.com

Table 1: Comparison of Potential Synthetic Pathways for this compound

| Synthetic Strategy | Key Reactants/Catalysts | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | 2,3-dichlorobenzaldehyde (B127699), 1,2-dicarbonyl compound, ammonia source | High atom economy, operational simplicity, rapid access to diverse analogues. nih.gov | Regioselectivity control, optimization of reaction conditions. |

| Transition-Metal Catalysis | Pre-functionalized imidazole, aryl halide, metal catalyst (e.g., Cu, Rh) | High functional group tolerance, precise regiocontrol. rsc.orgorganic-chemistry.org | Catalyst cost and toxicity, multi-step synthesis. |

| Microwave-Assisted Synthesis | Standard imidazole precursors | Drastically reduced reaction times, improved yields, enhanced reaction rates. derpharmachemica.com | Scalability, specialized equipment required. |

| Zeolite-Catalyzed Synthesis | Aldehyde, diketone, aniline, NH4OAc | Reusable catalyst, solvent-free conditions, environmentally friendly. nih.gov | Catalyst preparation and characterization, substrate scope limitations. |

Advanced Computational Design of Analogues with Enhanced Specificity

Computational, or in silico, methods are indispensable tools in modern drug design for predicting molecular interactions and properties, thereby guiding the synthesis of more potent and selective analogues. ijcrt.org For this compound, a structure-based drug design approach can be employed once a biological target is identified. Molecular docking studies can predict the binding orientation and affinity of the compound and its designed analogues within the active site of a target protein. mdpi.comresearchgate.net

Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate structural features of a series of imidazole analogues with their biological activity. mdpi.com These models can then predict the activity of novel, unsynthesized compounds. Furthermore, molecular dynamics (MD) simulations offer insights into the stability of the ligand-protein complex over time, providing a more dynamic picture of the molecular interactions. nih.gov

The design process would involve systematic modifications to the parent structure, such as altering the substitution pattern on the dichlorophenyl ring, replacing the methanol (B129727) group with other functional moieties (e.g., esters, amides, carboxylic acids), and substituting other positions on the imidazole ring. Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models would be run concurrently to ensure that designed analogues possess favorable drug-like properties. nih.govfrontiersin.org

Table 2: Hypothetical Designed Analogues and Predicted Properties

| Analogue ID | Structural Modification | Design Rationale | Predicted Binding Affinity (Hypothetical) | Predicted ADMET Profile |

|---|---|---|---|---|

| DPI-M-001 | Replacement of -CH2OH with -COOH | Introduce hydrogen bond donor/acceptor to interact with polar residues. | -8.5 kcal/mol | Good aqueous solubility, potential for metabolic liability. |

| DPI-M-002 | Shift of Cl atoms from 2,3- to 3,4- on the phenyl ring | Explore alternative binding pocket interactions and alter electronic properties. | -7.9 kcal/mol | Improved membrane permeability. |

| DPI-M-003 | Addition of a methyl group at the N-1 position of imidazole | Block potential metabolism at the nitrogen and improve steric fit. | -8.2 kcal/mol | Increased metabolic stability, lower solubility. |

| DPI-M-004 | Replacement of -CH2OH with a bioisosteric tetrazole ring | Enhance metabolic stability and acidity compared to carboxylic acid. | -8.8 kcal/mol | Good metabolic stability, high polarity. |

Elucidation of Undiscovered Mechanistic Aspects at the Molecular Level

A critical step in developing any new chemical probe or therapeutic candidate is identifying its biological target(s) and elucidating its mechanism of action. nih.gov For a novel compound like this compound, a multi-pronged approach is necessary. Phenotypic screening, where the compound is tested in cell-based assays relevant to a specific disease, can provide initial clues about its biological function. nih.gov

Once a phenotype is observed, target identification can proceed through several direct and indirect methods. Affinity-based approaches remain a widely used strategy, where the small molecule is immobilized on a solid support to "pull down" its binding partners from cell lysates. rsc.orgacs.org To overcome challenges with chemical modification, techniques like Drug Affinity Responsive Target Stability (DARTS) can be employed, which identifies targets based on the principle that small molecule binding can stabilize a protein against proteolysis. acs.org

Chemical proteomics, including activity-based protein profiling (ABPP), uses reactive probes to covalently label enzyme active sites, allowing for their identification and analysis. acs.org Computational methods can also generate target hypotheses by comparing the compound's activity profile to those of known molecules in large databases. broadinstitute.org Subsequent validation of these hypothesized targets is crucial and often involves genetic techniques like RNA interference or CRISPR to confirm that modulating the target protein replicates the compound's effect. broadinstitute.org

Development of High-Throughput Screening Assays for Biological Target Identification

High-Throughput Screening (HTS) enables the rapid testing of large libraries of small molecules to identify "hits" that modulate a specific biological target. pharmtech.comeuropeanpharmaceuticalreview.com In the context of this compound, once a target is hypothesized or identified, HTS assays can be developed to screen for more potent analogues or to characterize the compound's activity profile more broadly. europeanpharmaceuticalreview.comdrugtargetreview.com

The development of a robust HTS assay is a critical first step. europeanpharmaceuticalreview.com The choice of assay technology depends on the target class. For enzymes, fluorescence- or luminescence-based assays that measure substrate turnover are common. pharmtech.comdrugtargetreview.com For receptors, assays might measure downstream signaling events or use fluorescence polarization to directly assess binding. drugtargetreview.com Cell-based assays are increasingly popular as they provide information in a more physiologically relevant context. nih.gov